molecular formula C11H12F2O2 B8276051 4-Cyclopropylmethoxy-2,6-difluoro-benzylalcohol

4-Cyclopropylmethoxy-2,6-difluoro-benzylalcohol

Cat. No. B8276051
M. Wt: 214.21 g/mol
InChI Key: JKRQENBGKRAXSN-UHFFFAOYSA-N
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Patent
US07022707B2

Procedure details

Sodium hydride (82 mg, 55%, 1.87 mM) was added to a solution of 3,5-difluoro-4-hydroxymethyl-phenol (300 mg, 1.87 mM) in dimethylformamide (4 mL). After 1 h stirring at room temperature cyclopropylmethylbromide (135 mg, 1.87 mM) was added and stirring continued for 24 h. The mixture was partitioned between water and diethylether. Organic phases were pooled, washed with brine and dried with MgSO4 to yield after evaporation a yellow oil (673 mg). This residue was purified by column chromatography (silica gel; n-hexane/ethylacetate gradient) to yield 287 mg (71%) of the product as a yellowish oil. MS (EI): 214.1 (M)+.
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:5]=[C:6]([OH:13])[CH:7]=[C:8]([F:12])[C:9]=1[CH2:10][OH:11].[CH:14]1([CH2:17]Br)[CH2:16][CH2:15]1>CN(C)C=O>[CH:14]1([CH2:17][O:13][C:6]2[CH:5]=[C:4]([F:3])[C:9]([CH2:10][OH:11])=[C:8]([F:12])[CH:7]=2)[CH2:16][CH2:15]1 |f:0.1|

Inputs

Step One
Name
Quantity
82 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mg
Type
reactant
Smiles
FC=1C=C(C=C(C1CO)F)O
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
135 mg
Type
reactant
Smiles
C1(CC1)CBr

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water and diethylether
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
after evaporation a yellow oil (673 mg)
CUSTOM
Type
CUSTOM
Details
This residue was purified by column chromatography (silica gel; n-hexane/ethylacetate gradient)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(CC1)COC1=CC(=C(CO)C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 287 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 134%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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